4-Methyldibenzothiophene

説明

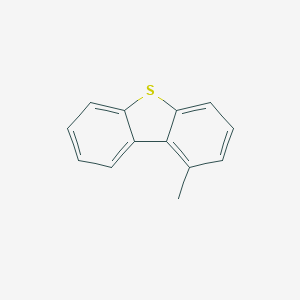

Structure

3D Structure

特性

IUPAC Name |

4-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUQYHIOMMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880809 | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-88-5, 20928-02-3, 31317-07-4 | |

| Record name | 4-Methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.5 °C | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Bromination and Lithium-Halogen Exchange

A breakthrough in 4-MDBT synthesis emerged from bromination studies. Campaigne et al. demonstrated that bromination of dibenzothiophene derivatives preferentially occurs at the 3-position when a methyl group is introduced at the 4-position. The reaction of 4-methyldibenzothiophene with bromine in acetic acid produced 3-bromo-4-methyldibenzothiophene as the major product (75% yield), alongside minor amounts of the 2-bromo isomer (15%). This brominated intermediate served as a precursor for further functionalization.

Lithium-halogen exchange reactions enabled the substitution of the bromine atom with methyl groups. Treatment of 3-bromo-4-methyldibenzothiophene with methyllithium (MeLi) in tetrahydrofuran (THF) at −78°C yielded 4-MDBT with 85% purity after chromatographic separation.

Direct Cyclization of Biphenyl Thioethers

An alternative route involves the cyclization of 2-methylbiphenyl-2'-thiol. Heating the thiol derivative at 200°C in the presence of iodine as a catalyst induced cyclodehydration, forming the dibenzothiophene ring with the methyl group pre-installed at the 4-position. This one-pot method achieved a moderate yield of 60–65%, with the principal limitation being the availability of the starting thiol compound.

Catalytic Systems and Reaction Optimization

Solvent and Temperature Effects

The choice of solvent critically influences reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhanced the solubility of intermediates in bromination and lithium exchange reactions, whereas non-polar solvents (e.g., toluene) improved yields in cyclization steps by facilitating dehydration. Optimal temperatures varied by method:

Comparative Analysis of Methods

The table below summarizes key parameters for the principal synthetic routes:

Mechanistic Insights and Challenges

Regioselectivity in Electrophilic Substitution

The electron-rich nature of dibenzothiophene’s aromatic system directs electrophiles to the 1- and 3-positions. Introducing a methyl group at the 4-position alters the electronic landscape, rendering the 2-position more susceptible to subsequent substitutions. This phenomenon was exploited in the synthesis of 2-nitro-4-MDBT and 2-acetyl-4-MDBT, where nitration and acetylation occurred exclusively at the 2-position .

化学反応の分析

Types of Reactions: 4-Methyldibenzothiophene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Nitro derivatives.

科学的研究の応用

Desulfurization Processes

Catalytic Desulfurization

One of the primary applications of 4-MDBT is in the catalytic desulfurization of fossil fuels. The compound serves as a model compound to study and optimize desulfurization techniques due to its structural similarities with other sulfur compounds found in crude oil and refined fuels.

- Oxidative Desulfurization (ODS) : Recent studies have demonstrated the use of layered double hydroxide (LDH) catalysts modified with metal oxides such as ZnO and TiO2 for the oxidative desulfurization of 4-MDBT. These catalysts exhibit high efficiency and stability, achieving conversion rates exceeding 90% under optimized conditions (temperature of 50°C, reaction time of 40 minutes) .

- Ionic Liquid Extraction : Research has indicated that ionic liquids can enhance the extraction and oxidation desulfurization of model oils containing 4-MDBT. For instance, an N-butyl-pyridinium-based ionic liquid showed a desulfurization efficiency of over 84% for dibenzothiophene and similar compounds .

Environmental Impact

Reduction of Sulfur Emissions

The removal of sulfur compounds like 4-MDBT from fuels is critical for reducing sulfur dioxide emissions from combustion processes. The application of advanced desulfurization technologies not only improves fuel quality but also contributes to environmental sustainability by decreasing air pollution.

- Case Studies : A case study involving a Philippine refinery highlighted the successful implementation of desulfurization projects that significantly reduced sulfur content in diesel fuels, thereby meeting stringent regulatory standards .

Material Science Applications

Advanced Catalysts Development

The synthesis and characterization of composite materials incorporating 4-MDBT have led to advancements in catalyst design for various chemical processes.

- Nanoparticle Catalysts : Studies have explored the use of bimetallic nanoparticle-decorated catalysts for photocatalytic applications, including the reduction of toxic metals in wastewater. These catalysts leverage the properties of 4-MDBT derivatives to enhance their photocatalytic activity .

- Molecularly Imprinted Polymers : Innovative approaches using molecularly imprinted polymers have been developed for the selective removal of dibenzothiophene and 4-MDBT from complex mixtures. This method demonstrates potential for environmental remediation applications .

Analytical Applications

Marker for Oil Source Identification

4-MDBT has been utilized as a marker compound in geochemical studies to differentiate between crude oil types and assess weathering processes.

作用機序

The primary mechanism of action for 4-Methyldibenzothiophene in hydrodesulfurization involves the cleavage of the carbon-sulfur bond. This process is typically catalyzed by metal sulfides such as cobalt-molybdenum or nickel-molybdenum on alumina supports. The reaction proceeds through the adsorption of the compound onto the catalyst surface, followed by hydrogenation and desulfurization steps .

類似化合物との比較

Dibenzothiophene (DBT)

- Structure and Reactivity : Unlike 4-MDBT, DBT lacks alkyl substituents, resulting in lower steric hindrance. This makes DBT more accessible to catalytic active sites in HDS. However, 4-MDBT exhibits higher oxidation reactivity than DBT in ODS due to electron-donating effects of the methyl group .

- Desulfurization Efficiency :

- In ionic liquid (IL)-mediated extraction, 4-MDBT achieved a desulfurization rate of 61.8% , slightly higher than DBT’s 59.2% when using m-BN-PIL as the extractant .

- In oxidative systems, the reactivity order is sulfides > 4-MDBT > DBT > 4,6-DMDBT > benzothiophene (BT) , highlighting 4-MDBT’s intermediate position .

4,6-Dimethyldibenzothiophene (4,6-DMDBT)

- Steric Hindrance : The dual methyl groups at the 4- and 6-positions in 4,6-DMDBT create significant steric barriers, reducing adsorption efficiency on catalysts compared to 4-MDBT .

- Catalytic Challenges : 4,6-DMDBT is more refractory than 4-MDBT in HDS due to hindered access to the sulfur atom. For example, CoMoS/carbon catalysts show microstructure-dependent activity for 4-MDBT but struggle with 4,6-DMDBT .

Benzothiophene (BT) and Alkylated Derivatives

- Reactivity : BT, a simpler thiophene derivative, is less stable and more reactive than 4-MDBT in oxidation but less problematic in deep desulfurization due to lower sulfur content .

- Biodegradation : While Coriolus versicolor fungi metabolize 4-MDBT into water-soluble products, BT derivatives are more readily degraded by bacterial strains like Rhodococcus erythropolis .

Key Comparative Data

Table 1: Desulfurization Performance of Sulfur Compounds

*Microstructure-dependent range for CoMoS/carbon catalysts .

Geochemical and Industrial Significance

- Maturity Indicator : The 4-/1-MDBT ratio (MDBTR) is a robust geochemical marker for assessing thermal maturity in petroleum systems. Higher MDBTR values (e.g., 5.40 in the Tumaco-1-ST-P well) correlate with increased thermal stress .

- Catalyst Design: The refractory nature of 4-MDBT necessitates tailored catalysts, such as anatase nanocomposites or phosphomolybdic acid encapsulated in ZIF-8-based ionic liquids, to improve sulfur removal .

生物活性

4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities and implications in environmental bioremediation. This article compiles diverse research findings regarding the biological activity of 4-MDBT, including its degradation pathways, toxicological effects, and potential applications in bioremediation.

Chemical Structure and Properties

4-MDBT is characterized by the molecular formula and is structurally related to dibenzothiophene (DBT), which serves as a model compound for studies on sulfur removal from petroleum products. Its structure consists of two fused benzene rings with a thiophene ring, making it a member of the dibenzothiophene family.

Biodegradation

Research indicates that certain bacterial strains can effectively degrade 4-MDBT. For instance, Sphingomonas sp. strain XLDN2-5 has been shown to cometabolically degrade dibenzothiophene compounds, including 4-MDBT, using carbazole as a carbon source. The degradation pathway involves multiple steps, including sulfoxidation and ring cleavage, leading to various metabolites such as monohydroxydibenzothiophenes .

Table 1: Degradation Pathways of 4-MDBT

| Compound | Metabolite Produced | Pathway Description |

|---|---|---|

| This compound | Monohydroxydibenzothiophene | Initial hydroxylation followed by further oxidation |

| Monohydroxydibenzothiophene | Dihydroxydibenzothiophene | Further oxidation leading to ring cleavage |

| Dihydroxydibenzothiophene | Various polar metabolites | Resulting from complex metabolic transformations |

Toxicological Studies

The toxicological profile of 4-MDBT has been explored in various studies. It has been identified as a potential environmental contaminant due to its persistence and bioaccumulation in aquatic ecosystems. Studies have shown that exposure to 4-MDBT can lead to oxidative stress and DNA damage in animal models. For example, experiments involving rats exposed to high concentrations of 4-MDBT demonstrated significant histopathological changes in liver and kidney tissues, indicative of toxicity .

Case Study: Toxic Effects on Rats

A study assessed the impact of 4-MDBT on albino rats over a period of 50 days. The results indicated:

- Kidney Damage : Areas of interstitial fibrosis and glomerular sclerosis were observed.

- Liver Damage : Indications of fatty metamorphosis and necrosis were noted.

- Genotoxicity : Significant DNA fragmentation was detected through electrophoretic analysis.

These findings suggest that 4-MDBT poses risks to mammalian health, particularly affecting organ systems involved in detoxification .

Environmental Implications

Given its biological activity, 4-MDBT is significant in the context of bioremediation strategies aimed at removing sulfur compounds from contaminated environments. The ability of specific microbial strains to degrade this compound highlights its potential utility in biotechnological applications focused on environmental cleanup.

Bioremediation Potential

The selective removal of sulfur from hydrocarbons like 4-MDBT using microbial degradation pathways can be harnessed for:

- Petroleum Biodesulfurization : Utilizing bacteria capable of degrading dibenzothiophenes to reduce sulfur content in fuels.

- Environmental Clean-Up : Employing microbial consortia in contaminated sites to enhance the breakdown of toxic PAHs.

Q & A

Q. What challenges arise in scaling laboratory ODS processes to industrial applications?

Q. How does the methyl group in this compound impact its geochemical analysis in petroleum samples?

Q. What methodologies assess the heterogeneity of catalysts in ODS systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。